Pyrazolo[1,5-a]pyridin-7-ylboronic acid molecular weight and formula
Pyrazolo[1,5-a]pyridin-7-ylboronic acid molecular weight and formula
An In-Depth Technical Guide to Pyrazolo[1,5-a]pyridin-7-ylboronic acid: A Key Building Block in Modern Medicinal Chemistry
Introduction
The landscape of modern drug discovery is perpetually driven by the need for novel molecular scaffolds that can be readily diversified to target a wide array of biological entities. Among the privileged heterocyclic structures, the pyrazolo[1,5-a]pyridine core has garnered significant attention. Its unique electronic properties and spatial arrangement make it an attractive framework for designing potent and selective therapeutic agents. The introduction of a boronic acid moiety at the 7-position transforms this scaffold into Pyrazolo[1,5-a]pyridin-7-ylboronic acid, a versatile and powerful building block for medicinal chemists.
This guide provides an in-depth technical overview of Pyrazolo[1,5-a]pyridin-7-ylboronic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, discuss its synthetic utility, and explore its application in the creation of biologically active molecules, particularly in the realm of kinase inhibition. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and drug design. Pyrazolo[1,5-a]pyridin-7-ylboronic acid is a stable, solid compound under standard laboratory conditions, though proper storage is crucial for maintaining its integrity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇BN₂O₂ | [1][2][3][4] |
| Molecular Weight | 161.95 g/mol | [1][2][3] |
| Monoisotopic Mass | 162.0600576 g/mol | [2] |
| CAS Number | 1231934-40-9 | [1][2] |
| Appearance | Typically a powder | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Topological Polar Surface Area | 57.8 Ų | [2] |
These properties indicate a molecule with good polarity and the potential for hydrogen bonding, which are critical characteristics for ligand-receptor interactions in a biological context. Its molecular weight is well within the range stipulated by Lipinski's "Rule of Five," suggesting favorable pharmacokinetics for derived compounds.
Synthesis and Chemical Utility
Pyrazolo[1,5-a]pyridin-7-ylboronic acid's primary value lies in its role as a synthetic intermediate. Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrazolo[1,5-a]pyridine core and a variety of aryl or heteroaryl halides, providing a robust and modular approach to generating extensive libraries of new chemical entities.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Pyrazolo[1,5-a]pyridin-7-ylboronic acid.
This process begins with a halogenated (typically brominated) pyrazolo[1,5-a]pyridine. This precursor undergoes a palladium-catalyzed reaction with a boron source, such as bis(pinacolato)diboron, to form the corresponding boronic ester intermediate. This pinacol ester is often more stable and easier to purify than the final boronic acid. The final step involves the hydrolysis of the ester to yield the target Pyrazolo[1,5-a]pyridin-7-ylboronic acid.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally and electronically very similar to the pyrazolo[1,5-a]pyridine core, has been extensively explored in drug discovery. These cores are prevalent in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[5] Pyrazolo[1,5-a]pyridin-7-ylboronic acid is an ideal starting point for synthesizing derivatives that can modulate kinase activity.
For instance, derivatives of the pyrazolo[1,5-a]pyrimidine core have shown potent and selective inhibition of Phosphoinositide 3-kinase δ (PI3Kδ), a key signaling molecule in immune cells.[5] Overactivity of PI3Kδ is implicated in inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[5] Similarly, other compounds based on this scaffold have been investigated as inhibitors of kinases like EGFR, B-Raf, and MEK for cancer therapy.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol provides a representative, step-by-step methodology for using Pyrazolo[1,5-a]pyridin-7-ylboronic acid in a Suzuki-Miyaura coupling reaction to synthesize a hypothetical biaryl compound. This protocol is self-validating through the inclusion of in-process controls and purification steps.
Objective: To synthesize 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine.
Materials:
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Pyrazolo[1,5-a]pyridin-7-ylboronic acid (1.0 eq)
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1-bromo-4-methoxybenzene (1.1 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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1,4-Dioxane, anhydrous
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Water, degassed
Procedure:
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Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pyrazolo[1,5-a]pyridin-7-ylboronic acid, 1-bromo-4-methoxybenzene, and anhydrous potassium carbonate.
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Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. The solid mixture should be homogeneous.
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Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The use of degassed solvents is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the desired product.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Context: A Scaffold for Targeting Cellular Signaling
The therapeutic potential of compounds derived from Pyrazolo[1,5-a]pyridin-7-ylboronic acid is best understood by examining the biological pathways they can modulate. The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers and inflammatory diseases.
Caption: Simplified PI3K/AKT signaling pathway and the point of intervention for inhibitors.
As illustrated, PI3K is a critical upstream node. By designing inhibitors that target specific isoforms of PI3K (like PI3Kδ), chemists can achieve therapeutic effects with potentially fewer side effects.[5][6] Pyrazolo[1,5-a]pyridin-7-ylboronic acid provides the foundational core upon which substituents can be strategically added via Suzuki coupling to optimize potency, selectivity, and pharmacokinetic properties for targets like PI3K.
Conclusion
Pyrazolo[1,5-a]pyridin-7-ylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, combined with its synthetic versatility in robust C-C bond-forming reactions, make it a highly valuable building block. For researchers and drug development professionals, this compound represents a strategic starting point for the rapid generation of diverse compound libraries targeting critical disease pathways, particularly in oncology and immunology. A thorough understanding of its properties and applications, as detailed in this guide, is essential for leveraging its full potential in the quest for next-generation therapeutics.
References
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Czardybon, W., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6669. Available at: [Link]
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Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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AngeneChemical. (n.d.). pyrazolo[1,5-a]pyridin-5-ylboronic acid. Retrieved January 23, 2026, from [Link]
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MDPI. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
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Singh, V., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1111. Available at: [Link]
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Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
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SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-3-(3-chlorophenyl)-2-methyl-, ethyl ester. Retrieved January 23, 2026, from [Link]
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